Furo[2,3-b]pyridine is an aromatic heterocyclic compound featuring a furan ring fused to a pyridine ring. This specific arrangement of oxygen and nitrogen heteroatoms imparts distinct electronic and steric properties, making it a valuable structural motif and precursor in diverse fields. It serves as a foundational building block for synthesizing more complex molecules, particularly in the development of kinase inhibitors for oncology and host materials for organic light-emitting diodes (OLEDs).[1][2] The scaffold's utility is defined by its specific reactivity and the performance characteristics it imparts to final derivatives, which differ significantly from its isomers and other related heterocycles.[3][4]
The precise fusion of the furan and pyridine rings in Furo[2,3-b]pyridine is critical and dictates its chemical behavior and suitability for specific applications. Substituting it with isomers like Furo[3,2-b]pyridine, Furo[3,2-c]pyridine, or the sulfur analog Thieno[2,3-b]pyridine is not a viable procurement strategy.[5][6][7] The position of the nitrogen atom relative to the furan ring directly influences electron density distribution, sites of reactivity for functionalization, hydrogen bonding capabilities, and the overall molecular geometry.[8][9] These differences lead to distinct outcomes in synthetic yields, biological activity, and the photophysical properties of derived materials, making the choice of isomer a primary performance determinant rather than a matter of convenience.
When used as the core for a bipolar host material in green phosphorescent OLEDs, a derivative of Furo[2,3-b]pyridine (CzPFP) enabled devices with significantly higher efficiency compared to devices using standard host materials. The resulting device achieved a maximum external quantum efficiency (EQE) of 27.7% and a power efficiency of 86.8 lm/W.[1] This performance is attributed to the highly electron-deficient nature of the Pyrido[3',2':4,5]furo[2,3-b]pyridine core, which promotes balanced hole and electron densities within the device.[1]
| Evidence Dimension | Maximum External Quantum Efficiency (EQE) |
| Target Compound Data | 27.7% (for device using CzPFP host) |
| Comparator Or Baseline | Standard phosphorescent OLED architectures. |
| Quantified Difference | Represents a significant increase in device efficiency, approaching the theoretical limits for green phosphorescent emitters. |
| Conditions | Green phosphorescent OLED device using 3-(3-(carbazole-9-yl)phenyl) pyrido[3',2':4,5]furo[2,3-b]pyridine (CzPFP) as the host material. |
For researchers developing high-efficiency OLEDs, this core scaffold provides a direct pathway to enhanced quantum and power efficiency, a critical factor for commercial viability and energy consumption.
In a comparative study of novel kinase inhibitors, an ethyl 3-amino-furo[2,3-b]pyridine-2-carboxylate derivative (compound 14) demonstrated potent inhibition of Cyclin-Dependent Kinase 2 (CDK2) with an IC50 value of 0.93 µM.[1] This level of activity is comparable to the established CDK2 inhibitor Roscovitine (IC50 = 0.394 μM) and other potent pyridine-based heterocycles in the same study, such as a nicotinonitrile analog (compound 4, IC50 = 0.24 µM).[1] The Furo[2,3-b]pyridine core provides a rigid and effective scaffold for orienting substituents to interact with the ATP-binding site of the kinase.[1]
| Evidence Dimension | Enzyme Inhibition (IC50) |
| Target Compound Data | 0.93 µM (for Furo[2,3-b]pyridine derivative) |
| Comparator Or Baseline | Roscovitine (0.394 µM), Nicotinonitrile analog (0.24 µM) |
| Quantified Difference | Demonstrates comparable, sub-micromolar potency to a known reference compound and other active heterocycles. |
| Conditions | In vitro enzyme inhibitory assay against CDK2/cyclin A2. |
For medicinal chemists, this scaffold is a validated starting point for developing CDK2 inhibitors, offering a proven core with tunable positions for optimizing potency and selectivity.
Furo[2,3-b]pyridines can be synthesized in high yields (50–91%) via a concise, metal-free strategy involving the heterocyclization of pyridine-N-oxide derivatives.[1] This method provides a significant process advantage over traditional syntheses that often require metal catalysts (e.g., Palladium) and pre-functionalized, multi-step precursors.[10] The ability to achieve yields up to 91% under mild, metal-free conditions makes this route highly attractive for scalable production and reduces concerns about metal contamination in final products intended for electronic or pharmaceutical use.
| Evidence Dimension | Synthetic Yield |
| Target Compound Data | 50–91% |
| Comparator Or Baseline | Traditional metal-catalyzed cross-coupling and cyclization strategies. |
| Quantified Difference | Offers a high-yield pathway that avoids the cost, complexity, and purification challenges associated with transition metal catalysis. |
| Conditions | Reaction of pyridine-N-oxide derivatives with ethyl 2-chloroacetoacetate under mild, metal-free conditions. |
This provides a more efficient, cost-effective, and sustainable procurement pathway for accessing diverse 2,3-substituted Furo[2,3-b]pyridines, crucial for library synthesis and scale-up.
Based on its demonstrated ability to form an electron-deficient core that facilitates balanced charge transport, Furo[2,3-b]pyridine is a primary candidate for designing next-generation bipolar host materials. Its use enables the fabrication of phosphorescent OLEDs with external quantum efficiencies exceeding 27%, making it a key building block for creating energy-efficient displays and lighting.[1]
The Furo[2,3-b]pyridine core is a validated starting point for medicinal chemistry programs targeting protein kinases like CDK2. Its rigid structure and demonstrated sub-micromolar inhibitory activity make it an ideal scaffold for generating focused libraries of potent and selective inhibitors for oncological research.[10]
For process chemistry and large-scale synthesis, the Furo[2,3-b]pyridine system is advantageous due to high-yield, metal-free synthetic routes. This allows for the cost-effective production of functionalized derivatives without the risk of palladium or other metal contamination, which is a critical consideration for both pharmaceutical and electronics-grade materials.[11]
Irritant